4-Chloro-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine

Description

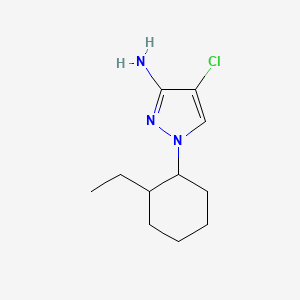

4-Chloro-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a chloro substituent at the 4-position and a 2-ethylcyclohexyl group at the 1-position of the pyrazole ring. The chlorine atom at position 4 may contribute to electronic effects, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula |

C11H18ClN3 |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

4-chloro-1-(2-ethylcyclohexyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H18ClN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14) |

InChI Key |

AVFKAVCLWUOORC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1N2C=C(C(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazole Ring Formation | Cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds or equivalents | Formation of pyrazol-3-amine core |

| 2 | Chlorination at C-4 | Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled temperature | Selective introduction of chlorine at position 4 |

| 3 | N1-Alkylation | Reaction with 2-ethylcyclohexyl halides (e.g., bromide or chloride) in presence of base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF, DMSO) | Formation of 4-chloro-1-(2-ethylcyclohexyl)pyrazol-3-amine |

- The N-alkylation step requires an inert atmosphere (nitrogen or argon) to prevent side reactions.

- Purification typically involves recrystallization or chromatographic techniques.

- Reaction yields can be optimized by adjusting temperature, solvent, and base equivalents.

Analytical and Characterization Data

| Analytical Method | Data/Result | Purpose |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts confirming pyrazole ring and alkyl substituent | Structure confirmation |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, retention times specific to compound | Purity and identity verification |

| Melting Point | Specific melting point range consistent with literature | Compound purity and identity |

| X-ray Crystallography | Structural elucidation of 3D conformation and bond lengths | Confirmation of substitution pattern and stereochemistry |

| Mass Spectrometry (MS) | Molecular ion peak matching molecular weight (227.73 g/mol) | Molecular weight confirmation |

These methods collectively ensure the synthesized compound meets required purity and structural criteria.

Summary Table of Preparation Methods

| Parameter | Typical Conditions/Values | Remarks |

|---|---|---|

| Pyrazole ring formation | Cyclization of hydrazine derivatives with β-dicarbonyls | High yield, mild conditions |

| Chlorination reagent | N-chlorosuccinimide or sulfuryl chloride | Controlled temperature (0-25 °C) |

| N-alkylation base | Potassium carbonate or sodium hydride | Dry polar aprotic solvent |

| Alkylating agent | 2-ethylcyclohexyl bromide or chloride | Stoichiometric or slight excess |

| Atmosphere | Nitrogen or argon | To avoid oxidation |

| Purification | Recrystallization, column chromatography | High purity (>95%) achievable |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituent, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro and ethylcyclohexyl groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Chlorine at position 4 is conserved across analogs, suggesting a role in stabilizing molecular interactions. Bromine substitution (e.g., ) may enhance binding affinity but increases molecular weight.

- Thermal Stability : The fluorobenzyl derivative exhibits a boiling point of ~378°C, indicative of moderate thermal stability, though data for the target compound are lacking.

Structural and Electronic Comparisons

- Steric Effects : The 2-ethylcyclohexyl group introduces significant steric bulk compared to smaller substituents (e.g., cyclopropyl ), which may hinder interactions with sterically sensitive targets.

- The cyclohexyl group, being electron-neutral, may preserve the pyrazole’s inherent electronic profile.

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step protocols, such as:

- Condensation reactions between pyrazole precursors and substituted cyclohexyl halides.

- Nucleophilic substitution at the pyrazole ring, where the chloro group is introduced via chlorinating agents like POCl₃ .

- Purification via column chromatography or recrystallization to isolate the target compound. Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), temperature control (35–80°C), and catalyst selection (e.g., cesium carbonate for deprotonation) . Purity is often validated via HPLC (>95%) and NMR .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethylcyclohexyl vs. pyrazole protons) and confirms amine functionality .

- X-ray crystallography : Resolves stereochemical details (e.g., cyclohexyl chair conformation) using programs like SHELXL .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic/basic buffers (pH 1–13) and monitor decomposition via LC-MS.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 300°C .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and assess purity changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Discrepancies often arise from:

- Assay variability : Standardize cell-based assays (e.g., IC₅₀ measurements) using controls like doxorubicin .

- Stereochemical effects : Compare enantiomers via chiral HPLC to isolate bioactive conformers .

- Purity thresholds : Re-test compounds with ≥99% purity (via preparative HPLC) to exclude impurity-driven artifacts .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Model binding to enzymes (e.g., kinases) using PyMOL for visualization .

- QSAR modeling : Correlate substituent effects (e.g., chloro vs. ethyl groups) with activity using descriptors like logP and polar surface area .

- Molecular dynamics (GROMACS) : Simulate binding stability over 100 ns to identify critical residues .

Q. How does the substitution pattern (e.g., chloro, ethylcyclohexyl) affect the compound’s physicochemical properties?

- Lipophilicity (logP) : The ethylcyclohexyl group increases logP by ~2 units, enhancing membrane permeability but reducing aqueous solubility .

- Steric effects : Bulkier substituents (e.g., ethylcyclohexyl) may hinder binding to flat enzyme active sites, as shown in SAR studies .

- Metabolic stability : Fluorinated analogs (e.g., difluoroethyl) exhibit longer half-lives in microsomal assays due to reduced CYP450 metabolism .

Q. What strategies optimize the synthetic protocol for high-throughput or green chemistry applications?

- Microwave-assisted synthesis : Reduces reaction time from 48 hrs to 2 hrs for cyclocondensation steps .

- Solvent-free conditions : Use ball milling for halogenation steps to minimize waste .

- Flow chemistry : Scale up using continuous reactors with in-line IR monitoring for real-time yield optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s enzymatic inhibition potency?

- Replicate assays : Use identical enzyme sources (e.g., human recombinant vs. rat liver extracts) and buffer conditions .

- Control for redox activity : Add antioxidants (e.g., ascorbic acid) to exclude false positives in oxidase assays .

- Meta-analysis : Compare IC₅₀ values across ≥3 independent studies to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.